molecular formula C16H16N2O4 B5514999 2-(2-ethylphenoxy)-N-(3-nitrophenyl)acetamide

2-(2-ethylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No. B5514999
M. Wt: 300.31 g/mol
InChI Key: PYYOCPGSWTYANS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves multi-step processes, including alkylation, nitration, reduction, and recrystallization. Optimum conditions for these reactions have been established in studies to achieve high yields and purity of the final products. For example, Zhang Da-yang (2004) described the synthesis of a related compound through alkylation and nitration, achieving significant yields (Zhang, 2004).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including bond lengths, angles, and conformations, has been determined through spectroscopic techniques and X-ray crystallography. Sharma et al. (2018) detailed the molecular structure of an analogous compound, highlighting intermolecular hydrogen bonds and intramolecular interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including nitration, hydrogenation, and acetylation. These reactions modify the chemical and physical properties of the compounds, influencing their potential applications. For instance, Gong Fenga (2007) explored improvements in the synthesis process of a related acetamide, including reduction and acetylation steps, to enhance yield and purity (Gong Fenga, 2007).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different domains. The crystal structure, in particular, provides insight into the compound's stability and reactivity. Geetha et al. (2023) investigated the crystal structure and optical properties of a similar acetamide compound, providing valuable information on its characteristics (Geetha et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of acetamide derivatives. Studies have explored how modifications in the chemical structure affect these properties, leading to new applications and understanding of the compound's behavior. For example, the research by Knipe et al. (1977) on the synthesis and reactions of related compounds provides insights into their chemical properties (Knipe et al., 1977).

properties

IUPAC Name

2-(2-ethylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-12-6-3-4-9-15(12)22-11-16(19)17-13-7-5-8-14(10-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYOCPGSWTYANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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